6-Iodo-2,3-dimethylbenzoic acid

Organic Synthesis Process Chemistry Iodination Methodology

Sourcing regioisomerically pure aryl iodides for sequential cross-coupling often forces teams to accept ambiguous substitution patterns that compromise SAR studies. 6-Iodo-2,3-dimethylbenzoic acid (CAS 5613-35-4) eliminates this uncertainty with its defined 6-iodo-2,3-dimethyl scaffold. • The reactive C-I bond enables chemoselective Suzuki-Miyaura coupling in the presence of less reactive halogens, supporting precise sequential functionalization of advanced pharmaceutical intermediates. • Single-step quantitative synthesis ensures reliable bulk supply with batch-to-batch consistency. • Single-crystal XRD data available for solid-state characterization, polymorphism screening, and regulatory documentation. • 95% purity; ships ambient (non-hazardous). For R&D use only.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
Cat. No. B13657114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2,3-dimethylbenzoic acid
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)I)C(=O)O)C
InChIInChI=1S/C9H9IO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyARBDQGQBIFYCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-2,3-dimethylbenzoic Acid: Iodo-Aryl Building Block


6-Iodo-2,3-dimethylbenzoic acid (CAS 5613-35-4) is a heavily substituted aromatic carboxylic acid characterized by an iodine atom at the 6-position and two methyl groups at the 2- and 3-positions of the benzoic acid core . As an aryl iodide, it belongs to a class of compounds highly prized as electrophilic partners in transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are foundational for constructing complex biaryl architectures in pharmaceutical and materials science research . Its specific substitution pattern confers distinct steric and electronic properties that differentiate it from other regioisomeric iodo-dimethylbenzoic acids and from simpler iodo- or chloro- analogs.

Why 6-Iodo-2,3-dimethylbenzoic Acid Is Irreplaceable


The selection of 6-Iodo-2,3-dimethylbenzoic acid over its close analogs is not arbitrary; it is dictated by the precise interplay of steric hindrance, electronic effects, and the unique reactivity profile of the C–I bond. Regioisomers such as 4-iodo-2,3-dimethylbenzoic acid or 5-iodo-2,3-dimethylbenzoic acid position the iodine atom differently on the ring, altering the trajectory and efficiency of subsequent cross-coupling reactions and the final geometry of the product. Similarly, substituting iodine with a lighter halogen like chlorine—e.g., 6-chloro-2,3-dimethylbenzoic acid —dramatically reduces oxidative addition rates with palladium catalysts, fundamentally changing reaction kinetics and yields. The specific 6-iodo-2,3-dimethyl scaffold provides a unique, quantifiable advantage in both synthetic accessibility and downstream reactivity that cannot be replicated by off-target substitution.

Differentiation: 6-Iodo-2,3-dimethylbenzoic Acid vs. Analogs


One-Step Synthesis Efficiency

A key procurement differentiator is the established protocol for the one-step synthesis of 6-iodo-2,3-dimethylbenzoic acid in quantitative yield [1]. This contrasts with the often suboptimal, multi-step sequences or lower-yielding electrophilic aromatic substitutions reported for other iodo-dimethylbenzoic acid regioisomers, for which such high-yielding, one-step procedures are not documented. While direct comparative data for the synthesis of 6-chloro-2,3-dimethylbenzoic acid is not available in the primary literature, the reported chlorination of the parent acid lacks the specificity of a quantitative one-step protocol .

Organic Synthesis Process Chemistry Iodination Methodology

C–I Bond Reactivity in Cross-Coupling

The presence of an iodine atom at the 6-position confers a significant kinetic advantage in palladium-catalyzed cross-coupling reactions. Aryl iodides, such as 6-iodo-2,3-dimethylbenzoic acid, are universally recognized as more reactive than their chloro- and bromo- counterparts . The weaker C–I bond undergoes oxidative addition to Pd(0) much more rapidly than the stronger C–Cl bond in 6-chloro-2,3-dimethylbenzoic acid . While a specific, head-to-head kinetic study for this exact compound pair is not available, a study on sterically hindered aryl halides confirmed that ortho-substituted iodobenzenes generally provide higher yields than their bromo- and chloro-analogs in Suzuki couplings [1].

Cross-Coupling Palladium Catalysis Synthetic Methodology

Physicochemical Profile vs. 4-Iodo Regioisomer

The substitution pattern of 6-iodo-2,3-dimethylbenzoic acid alters its physicochemical properties compared to its regioisomers. For example, the 4-iodo-2,3-dimethylbenzoic acid regioisomer has a predicted pKa of 3.767 ± 0.25 and a predicted density of 1.763 ± 0.06 g/cm³ . The 6-iodo isomer, with its iodine atom adjacent to the carboxylic acid group, is expected to exhibit a different, though currently unpublished, pKa due to the steric and inductive effects of the ortho-iodine substituent. Furthermore, the 6-iodo derivative is described as a white to pale cream crystalline powder with a density of approximately 1.0937 g/cm³ , which is significantly lower than the predicted density of the 4-iodo regioisomer.

Physicochemical Properties Drug Design Formulation Science

X-Ray Crystal Structure Confirmation

The unambiguous identity and solid-state structure of 6-iodo-2,3-dimethylbenzoic acid are confirmed by single-crystal X-ray diffraction [1]. The crystal data (monoclinic, C2, a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4) [2] provide a definitive fingerprint that distinguishes it from its regioisomers and other analogs. This level of structural validation is not universally available for all dimethylbenzoic acid derivatives, and the published refinement to an R(1) value of 0.053 for 2043 observed reflections [2] demonstrates the high quality of the data.

X-Ray Crystallography Solid-State Chemistry Material Characterization

Key Applications of 6-Iodo-2,3-dimethylbenzoic Acid


Chemoselective Late-Stage Cross-Coupling

The high reactivity of the C–I bond, combined with the steric hindrance from the 2,3-dimethyl groups, makes this compound an ideal partner for chemoselective Suzuki-Miyaura couplings in complex molecule synthesis. It can be selectively coupled in the presence of other, less reactive halogens (e.g., chlorine) on the boronic acid partner, allowing for precise, sequential functionalization of advanced pharmaceutical intermediates . This is supported by its classification as an aryl iodide, a premium substrate for such transformations .

Biaryl Library Synthesis for SAR

The documented one-step, quantitative synthesis [1] ensures a reliable and cost-effective supply of this key building block. This allows medicinal chemistry groups to rapidly generate large, diverse libraries of biaryl compounds via parallel Suzuki reactions. The unique 2,3-dimethyl-6-aryl substitution pattern introduced by this scaffold provides a distinct steric and electronic motif that can be systematically explored for target binding and selectivity, a critical advantage over more planar or differently substituted analogs.

Solid-State Characterization for Pre-Clinical Development

For research programs advancing a drug candidate containing this motif, the available single-crystal X-ray diffraction data [2] provides an unequivocal standard for identity and purity. This data is essential for solid-state characterization (e.g., polymorphism screening, salt/co-crystal selection) and for meeting regulatory documentation requirements in later-stage development. The defined crystal structure and physical property data (density) offer a significant advantage over less well-characterized analogs.

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